1-(4'-(Hydroxy(oxido)amino)(1,1'-biphenyl)-4-yl)-3-phenyl-2-propen-1-one
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Overview
Description
1-(4’-(Hydroxy(oxido)amino)(1,1’-biphenyl)-4-yl)-3-phenyl-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydroxy(oxido)amino group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-(Hydroxy(oxido)amino)(1,1’-biphenyl)-4-yl)-3-phenyl-2-propen-1-one typically involves multiple steps. One common route includes:
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4’-(Hydroxy(oxido)amino)(1,1’-biphenyl)-4-yl)-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the oxido group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like aluminum chloride are often employed in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
1-(4’-(Hydroxy(oxido)amino)(1,1’-biphenyl)-4-yl)-3-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism by which 1-(4’-(Hydroxy(oxido)amino)(1,1’-biphenyl)-4-yl)-3-phenyl-2-propen-1-one exerts its effects involves interactions with molecular targets and pathways. For example, it may act as an electrophile in aromatic substitution reactions, forming a positively charged intermediate that undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-amine: An aminobiphenyl that is structurally similar but lacks the propenone moiety.
Benzophenone: A simpler compound with a similar carbonyl group but without the biphenyl structure.
Properties
CAS No. |
7402-87-1 |
---|---|
Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(E)-1-[4-(4-nitrophenyl)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15NO3/c23-21(15-6-16-4-2-1-3-5-16)19-9-7-17(8-10-19)18-11-13-20(14-12-18)22(24)25/h1-15H/b15-6+ |
InChI Key |
PTMVSVXGAAECBG-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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